N-benzyl-4,6-difluoropyrimidin-2-amine
Overview
Description
N-benzyl-4,6-difluoropyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H9F2N3 This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes
Scientific Research Applications
N-benzyl-4,6-difluoropyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Chemical Research: It serves as a precursor in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine typically involves the reaction of 4,6-difluoropyrimidine with benzylamine. This reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like acetonitrile at low temperatures (0°C). The reaction proceeds through nucleophilic aromatic substitution, where the benzylamine attacks the fluorinated positions on the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,6-difluoropyrimidin-2-amine primarily undergoes nucleophilic aromatic substitution reactions due to the presence of fluorine atoms on the pyrimidine ring. These reactions can be facilitated by various nucleophiles, including amines and thiols .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include primary and secondary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) at low temperatures.
Oxidation and Reduction:
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with benzylamine yields this compound, while reaction with other nucleophiles would result in different substituted pyrimidine derivatives .
Mechanism of Action
The mechanism of action of N-benzyl-4,6-difluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms on the pyrimidine ring enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways . detailed studies on the exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoropyrimidine: A simpler analogue without the benzyl group, used in similar nucleophilic substitution reactions.
N-benzyl-2-aminopyrimidine: Lacks the fluorine atoms, which may result in different reactivity and biological activity.
Uniqueness
N-benzyl-4,6-difluoropyrimidin-2-amine is unique due to the presence of both fluorine atoms and the benzyl group. The fluorine atoms increase the compound’s reactivity towards nucleophiles, while the benzyl group can enhance its biological activity and specificity .
Properties
IUPAC Name |
N-benzyl-4,6-difluoropyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXFDWDQRUGQPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=N2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326781 | |
Record name | N-benzyl-4,6-difluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
130866-84-1 | |
Record name | N-benzyl-4,6-difluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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